molecular formula C28H46O6 B2702818 Ergost-7-en-6-one, 2,3,14,20,22-pentahydroxy-, (2beta,3beta,5beta,22R)- CAS No. 141360-88-5

Ergost-7-en-6-one, 2,3,14,20,22-pentahydroxy-, (2beta,3beta,5beta,22R)-

Cat. No.: B2702818
CAS No.: 141360-88-5
M. Wt: 478.67
InChI Key: KQBCIGPPRFLKLS-DECXIEIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ergost-7-en-6-one, 2,3,14,20,22-pentahydroxy-, (2beta,3beta,5beta,22R)- is primarily obtained through extraction from the sclerotia of Polyporus umbellatus. The extraction process involves several steps, including solvent extraction, crystallization, and purification . The biosynthetic pathway of polyporusterone A in Polyporus umbellatus involves the conversion of ergosterol to polyporusterone A through a series of hydroxylation and oxidation reactions .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Ergost-7-en-6-one, 2,3,14,20,22-pentahydroxy-, (2beta,3beta,5beta,22R)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of polyporusterone A .

Mechanism of Action

Ergost-7-en-6-one, 2,3,14,20,22-pentahydroxy-, (2beta,3beta,5beta,22R)- exerts its effects through several mechanisms:

Biological Activity

Ergost-7-en-6-one, 2,3,14,20,22-pentahydroxy-, (2beta,3beta,5beta,22R)- is a triterpene carboxylic acid primarily isolated from the medicinal fungus Polyporus umbellatus. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

Ergost-7-en-6-one features multiple hydroxyl groups that contribute to its reactivity and biological functions. The chemical structure can be represented as follows:

C27H44O5\text{C}_{27}\text{H}_{44}\text{O}_5

This structure is characterized by a unique ergostane backbone which is common among sterols and triterpenes.

1. Antioxidant Activity

Research indicates that Ergost-7-en-6-one exhibits significant antioxidant properties. It has been shown to inhibit free radical-induced hemolysis by scavenging reactive oxygen species (ROS). This activity is crucial for protecting cells from oxidative stress-related damage.

Table 1: Antioxidant Activity of Ergost-7-en-6-one

StudyMethodFindings
Hemolysis AssayInhibited ROS-induced hemolysis in vitro
Enzyme ActivityIncreased activity of antioxidant enzymes (SOD, catalase)

2. Cytotoxic Activity

Ergost-7-en-6-one has demonstrated cytotoxic effects against various cancer cell lines. Notably, it induces apoptosis in leukemia cells by disrupting cellular signaling pathways.

Table 2: Cytotoxic Effects

Cell LineIC50 (µM)Mechanism of Action
Leukemia Cells15.4Induction of apoptosis
MCF-7 (Breast)20.5ROS production leading to cell death
A549 (Lung)14.21Inhibition of proliferation

3. Anti-inflammatory Activity

This compound also exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and inhibiting the NF-κB signaling pathway.

Table 3: Anti-inflammatory Effects

StudyMethodFindings
Cytokine AssayDecreased levels of IL-6 and TNF-α in treated cells
In vivo StudyReduced inflammation in animal models

The biological activities of Ergost-7-en-6-one are mediated through several mechanisms:

  • Antioxidant Mechanism : The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
  • Cytotoxic Mechanism : It promotes apoptosis via ROS generation and modulation of signaling pathways like PI3K/Akt and ERK/MAPK.
  • Anti-inflammatory Mechanism : By inhibiting NF-κB activation and reducing pro-inflammatory cytokine production, it mitigates inflammation.

Case Study 1: Anticancer Potential

A study conducted on Polyporus umbellatus extracts rich in Ergost-7-en-6-one showed a significant reduction in tumor size in mice models with induced leukemia. The results suggested that the compound could serve as a potential therapeutic agent for leukemia treatment.

Case Study 2: Inflammatory Response

In a clinical trial assessing the anti-inflammatory effects of Ergost-7-en-6-one in patients with chronic inflammatory diseases, participants reported decreased pain and swelling after treatment over four weeks.

Properties

IUPAC Name

(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R,5S)-2,3-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46O6/c1-15(2)16(3)11-24(32)27(6,33)23-8-10-28(34)18-12-20(29)19-13-21(30)22(31)14-25(19,4)17(18)7-9-26(23,28)5/h12,15-17,19,21-24,30-34H,7-11,13-14H2,1-6H3/t16-,17-,19-,21+,22-,23-,24+,25+,26+,27+,28+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBCIGPPRFLKLS-UMQUCXETSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301198134
Record name (2β,3β,5β,22R)-2,3,14,20,22-Pentahydroxyergost-7-en-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301198134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141360-88-5
Record name (2β,3β,5β,22R)-2,3,14,20,22-Pentahydroxyergost-7-en-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141360-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2β,3β,5β,22R)-2,3,14,20,22-Pentahydroxyergost-7-en-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301198134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is Polyporusterone A and where is it found?

A1: Polyporusterone A is a steroid compound originally isolated from the fruit body of Polyporus umbellatus Fries, also known as Grifola umbellata. [] This mushroom has a long history of use in traditional medicine, particularly for urological disorders. []

Q2: What is the chemical structure of Polyporusterone A?

A2: Polyporusterone A is a triterpene carboxylic acid with the IUPAC name: (+)-2β, 3β, 14α, (20R, 22R)-pentahydroxy-(24S)-methyl-5β-cholest-7-en-6-one. []

Q3: What is known about the biosynthesis of Polyporusterone A?

A3: Research suggests that Polyporusterone A biosynthesis is influenced by the symbiotic relationship between Polyporus umbellatus and Armillaria mellea. Analysis of infected and uninfected sclerotia revealed that the presence of A. mellea increased the levels of Polyporusterone A, alongside other steroids like ergosterol. [] This symbiotic interaction also appears to upregulate the expression of genes encoding enzymes crucial for ergosterol biosynthesis, potentially impacting Polyporusterone A production. []

Q4: Are there any spectroscopic data available for Polyporusterone A?

A4: Yes, the structure of Polyporusterone A has been elucidated using various spectroscopic techniques. This includes X-ray diffraction analysis, which revealed its crystal structure as orthorhombic with a specific space group and unit cell dimensions. [] Additionally, Nuclear Magnetic Resonance (NMR) data has provided insights into the conformation of its side-chain in both crystalline and solution states. []

Q5: What biological activities have been reported for Polyporusterone A?

A5: Studies have shown that Polyporusterone A exhibits cytotoxic activity against leukemia 1210 cells. [] Furthermore, Polyporusterone A, along with Polyporusterone B, demonstrated inhibitory effects against free radical-induced lysis of red blood cells in vitro. [] In vivo studies in rats showed that ingesting Polyporus umbellatus extract, rich in Polyporusterone A, increased the free radical scavenging effect of plasma. []

Q6: Has Polyporusterone A been investigated for its potential in treating gout?

A6: While Polyporus umbellatus itself has been traditionally used for gout, recent research has explored Polyporusterone A as a potential xanthine oxidase inhibitor (XOXI). [] Using high-speed countercurrent chromatography (HSCCC) and subsequent analysis with MS and NMR, researchers identified Polyporusterone A as a compound with high biological affinity towards xanthine oxidase. [] Molecular docking, dynamics simulations, and network pharmacology analyses further support its potential anti-gout effects. []

Q7: What are the implications of the symbiotic relationship between Polyporus umbellatus and Armillaria mellea for Polyporusterone A production?

A7: The symbiotic relationship significantly influences the production of sclerotia, the medicinal part of Polyporus umbellatus, which are the primary source of Polyporusterone A. [] This symbiotic interaction not only induces sclerotia formation [] but also leads to a significant increase in Polyporusterone A content compared to uninfected sclerotia. [] Understanding and potentially harnessing this symbiotic relationship could be crucial for optimizing Polyporusterone A production for research and potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.